N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-7-5-8-15(10-13)26-2)11-21-19(23)27-12-14-6-3-4-9-20-14/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPHPFATEXKIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl group and a pyridinylmethyl sulfanyl moiety. Its structure is crucial for its biological activity, as modifications can significantly influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Key Findings:
- Cell Line Studies : In vitro studies indicated that the compound exhibits cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported to be in the range of 20–30 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analyses revealed an increase in early apoptotic cells upon treatment with the compound .
- Animal Model Studies : In vivo studies using tumor-bearing mice showed that administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives are well-known for their broad-spectrum antimicrobial activity.
Key Findings:
- Bacterial Strains Tested : The compound was tested against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited antibacterial activity with MIC values ranging from 50 to 100 µg/mL .
- Mechanism of Action : The antimicrobial effect is thought to arise from the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism, although specific mechanisms for this compound require further elucidation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group at Position 3 | Enhances lipophilicity, improving membrane penetration |
| Pyridine Ring | Contributes to interaction with biological targets, enhancing bioactivity |
| Sulfanyl Group | May play a role in binding affinity to enzymes or receptors |
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing dihydropyrimidine structures exhibit promising anticancer properties. Studies have shown that derivatives similar to N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can induce apoptosis in various cancer cell lines. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that a similar compound reduced tumor growth in xenograft models by modulating the expression of apoptosis-related proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Mechanism : It potentially inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Study : In vitro assays showed that treatment with related compounds resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties linked to the compound's structure:
- Mechanism : The involvement of antioxidant pathways has been proposed to protect neuronal cells from oxidative stress.
- Case Study : Animal models demonstrated that administration of similar compounds led to improved cognitive function post-injury .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Core
- Compound 10{2;7} (): This analog replaces the 3-methoxyphenyl group with a pyridin-2-ylmethyl substituent and lacks the sulfur-containing side chain. Its molecular weight (unreported in evidence) is expected to be lower than the target compound due to the absence of the methoxyphenyl group. The pyridinylmethyl group may enhance solubility compared to aromatic substituents .
Sulfanyl Group Variations
The pyridin-2-ylmethyl sulfanyl group in the target compound contrasts with:
- AZ331 (): A dihydropyridine derivative with a 2-(4-methoxyphenyl)-2-oxoethylthio group. The ketone in AZ331 may introduce polarity, whereas the pyridinylmethyl group in the target compound could enhance π-π stacking in hydrophobic pockets .
Pyridinecarboxamide Derivatives
Halogen and Methoxy Substituents
- 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (): Features dual chloro substituents and a 4-methoxyphenyl group. The electron-withdrawing chlorine atoms may increase metabolic stability compared to the target compound’s single methoxy group, which is electron-donating .
- 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (): Incorporates trifluoromethyl and difluorophenyl groups, likely enhancing lipophilicity and blood-brain barrier penetration relative to the target compound .
Pharmacological Implications
- TMEM16A Antagonism (): Niclosamide and nitazoxanide, though structurally distinct, share functional similarities with the target compound.
- Synthetic Flexibility : The target compound’s modular structure allows for derivatization at positions 1, 2, and 5, as demonstrated in and , where alkylthio and aryl groups are varied to tune activity .
Data Table: Structural and Functional Comparison
Preparation Methods
Cyclocondensation Approach
A representative method involves reacting methyl acetoacetate with urea in acidic conditions to form 6-methyluracil, followed by N-methylation using methyl iodide in the presence of a base like potassium carbonate. For the target compound, selective substitution at C2 and C5 is critical.
Example Protocol
-
6-Methyluracil Formation :
Methyl acetoacetate (1.0 eq) and urea (1.2 eq) are refluxed in acetic acid (5 vol) for 8–12 hours. Yield: 85–90%. -
N1-Methylation :
6-Methyluracil is treated with methyl iodide (1.5 eq) and K2CO3 (2.0 eq) in DMF at 60°C for 6 hours. Yield: 78%.
Introduction of the Sulfanyl Group
The C2 sulfanyl substituent is introduced via nucleophilic displacement or thiol-ene coupling. Patent EP3087060B1 highlights the use of (pyridin-2-yl)methanethiol as a nucleophile for pyrimidine functionalization.
Chloropyrimidine Intermediate Route
-
Chlorination at C2 :
The N1-methylated pyrimidone is treated with phosphorus oxychloride (POCl3, 3.0 eq) and catalytic DMAP in refluxing toluene to form 2-chloro-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. -
Thiol Substitution :
The chlorinated intermediate reacts with (pyridin-2-yl)methanethiol (1.2 eq) in THF using triethylamine (2.0 eq) as a base at 0–25°C for 4 hours. Yield: 65–70%.
Optimization Note :
Higher yields (75–80%) are achieved using DMF as a solvent and 4-dimethylaminopyridine (DMAP) to accelerate displacement.
Carboxamide Coupling
The C5 carboxylic acid is converted to the carboxamide via activation followed by coupling with 3-methoxyaniline.
Acid Chloride Method
-
Activation :
The pyrimidine-5-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl2, 2.0 eq) in dichloromethane (DCM) under reflux for 2 hours to form the acid chloride. -
Aminolysis :
The acid chloride is reacted with 3-methoxyaniline (1.1 eq) in DCM with pyridine (3.0 eq) as a base at −10°C to 0°C. Yield: 60–65%.
Coupling Reagent Approach
Using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF, the carboxylic acid directly couples with 3-methoxyaniline at 25°C for 12 hours. Yield: 70–75%.
Reaction Optimization and Yield Comparison
Key Findings :
-
HATU-mediated coupling outperforms acid chloride methods in yield and simplicity.
-
DMAP accelerates chlorination by stabilizing the transition state.
Analytical Characterization
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be improved?
The compound can be synthesized via multi-component reactions (e.g., Biginelli-like conditions) using thiourea derivatives, β-keto esters, and aldehydes. Evidence from analogous pyrimidine syntheses suggests using polar solvents (e.g., ethanol or acetic acid) with catalytic HCl at reflux (80–100°C) for 6–12 hours . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>98%) .
- NMR : 1H/13C NMR in DMSO-d6 identifies key groups: pyridinyl methyl (δ 2.5–3.0 ppm), methoxyphenyl (δ 3.8 ppm), and dihydropyrimidinone carbonyl (δ 165–170 ppm) .
- FT-IR : Confirm thioether (C-S, ~600 cm⁻¹) and carboxamide (N-H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) functionalities .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in λmax (UV-Vis) .
- Solution Stability : Dissolve in DMSO or PBS (pH 7.4) and analyze degradation products weekly .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved?
Use advanced techniques:
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in the aromatic region (δ 7.0–8.5 ppm) caused by pyridinyl and methoxyphenyl groups .
- X-ray crystallography : Determine absolute configuration if stereocenters are present (e.g., sulfanyl side chain) .
- LC-MS/MS : Identify isobaric impurities or tautomeric forms (e.g., keto-enol equilibria in dihydropyrimidinone) .
Q. What computational methods predict this compound’s reactivity and interaction with biological targets?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carboxamide’s carbonyl reactivity) .
- Molecular Docking (AutoDock Vina) : Screen against kinases or enzymes (e.g., dihydrofolate reductase) using PyMOL for visualization. Prioritize binding poses with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD (<2 Å) and hydrogen-bond occupancy .
Q. What strategies address low yields in functionalizing the pyridinylmethylsulfanyl group?
- Protection-Deprotection : Temporarily protect the sulfanyl group with tert-butyldimethylsilyl (TBS) chloride during alkylation/arylation steps .
- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3, DMF/H2O) to introduce aryl groups at the pyridinyl position .
- Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes vs. hours) and improve regioselectivity .
Methodological Considerations
- Data Contradiction Analysis : For conflicting biological activity results (e.g., IC50 variability), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and standardize cell lines/pH conditions .
- Stereochemical Control : Employ chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
